molecular formula C11H17N3O B2573471 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1147211-55-9

6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B2573471
CAS No.: 1147211-55-9
M. Wt: 207.277
InChI Key: KTPJEEDKWCVOLM-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-methyl group and a 4-methylpiperidinyl substituent at position 2. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, including anticonvulsant, antifungal, and plant growth regulatory activities . The synthesis of such compounds often involves nucleophilic substitution or alkylation reactions. For instance, similar derivatives are synthesized via reactions with piperidine or pyrrolidine under basic conditions .

Properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-3-5-14(6-4-8)11-12-9(2)7-10(15)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPJEEDKWCVOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: Piperidine vs. Pyrrolidine: The 4-methylpiperidinyl group (bulkier, more lipophilic) may enhance blood-brain barrier penetration compared to pyrrolidine, making it relevant for CNS-targeting drugs . Pyrrolidine derivatives, however, show notable plant growth stimulation . Amino vs. Methylthio groups are often used as intermediates for further functionalization .

Synthetic Routes :

  • The target compound is synthesized via nucleophilic substitution of 6-methyl-2-methylthiopyrimidin-4(3H)-one with 4-methylpiperidine, analogous to methods in .
  • Thioether derivatives (e.g., 2-(methylthio)...) are prepared via alkylation with dimethyl sulfate or benzyl chloride under green conditions .

Piperidine-containing analogs in are used in high-throughput phasing of macromolecules, indicating versatility in drug design .

Biological Activity

Overview

6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylpiperidin-1-yl group, which contributes to its unique pharmacological properties.

The molecular formula of this compound is C11H17N3OC_{11}H_{17}N_3O, with a molecular weight of 205.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic applications and biological assays .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for its role as a ligand in biochemical assays, suggesting potential applications in drug development . The precise mechanism involves modulation of target protein activity, which can lead to various therapeutic effects.

Case Studies

In a study focused on optimizing piperidine derivatives for enhanced biological activity, this compound was included as a reference compound. The results indicated that modifications to the piperidine moiety could significantly enhance the anticancer efficacy of the derivatives tested .

Research Findings

Recent research has focused on the pharmacokinetic profiles and biological efficacy of similar compounds. For instance, modifications to the pyrimidine scaffold have been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This suggests that structural optimization could also benefit this compound.

Comparative Analysis

A comparison with other similar compounds reveals distinct advantages for this compound:

Compound NameAnticancer ActivitySolubilityMetabolic Stability
This compoundModerateModerateVariable
Related Pyrimidine Derivative AHighHighHigh
Related Piperidine Derivative BLowLowModerate

This table illustrates that while this compound has moderate activity, there is potential for enhancement through structural modifications.

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